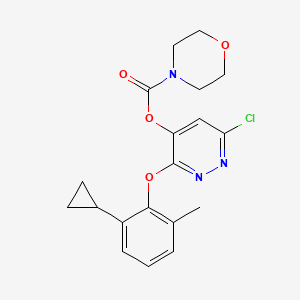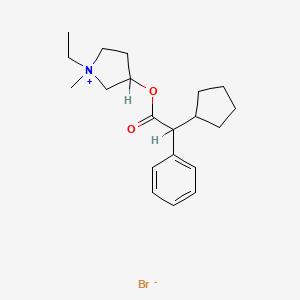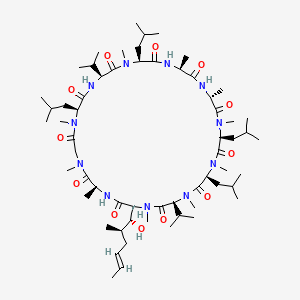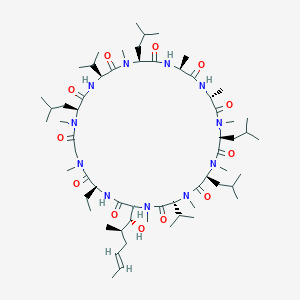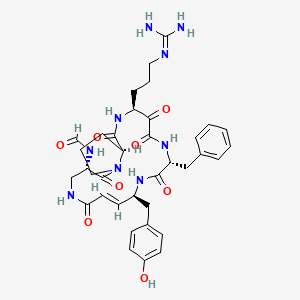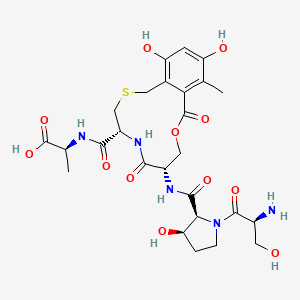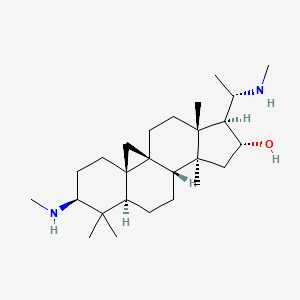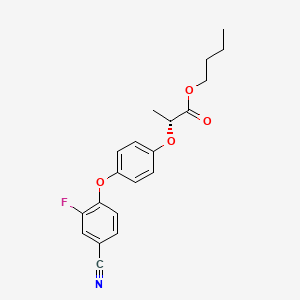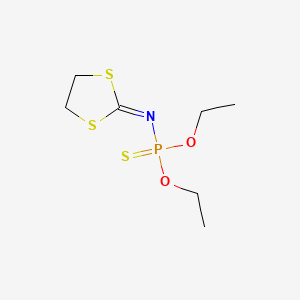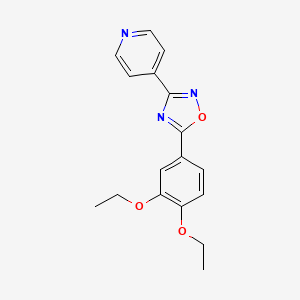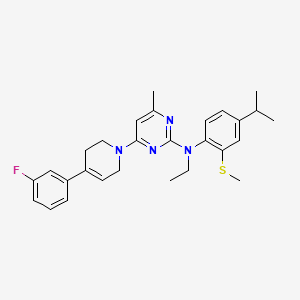
2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It acts as a CRF1 receptor antagonist , which means it interferes with the function of the corticotropin-releasing factor receptor 1.
- The CRF1 receptor is involved in the regulation of stress responses in the body .
CRA1000: ) is a compound with the chemical formula and a molecular weight of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of CRA1000 are not readily available in the literature.
- industrial production methods likely involve optimization of existing synthetic pathways to achieve higher yields and purity.
Chemical Reactions Analysis
- CRA1000 may undergo various types of reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- Major products formed from these reactions would depend on the specific reaction pathway.
Scientific Research Applications
- CRA1000 has been studied in various contexts:
Anxiety and Stress: It has been investigated for its potential to alleviate ethanol withdrawal-induced anxiety in rats.
Locomotor Activity and Endocrine Responses: Chronic administration of CRA1000 affects locomotor activity and endocrine responses to stress.
Pharmacological Profile: In vitro studies have explored its pharmacological profile.
Receptor Binding and Behavioral Profiles: It exhibits receptor binding and behavioral effects related to the CRF1 receptor.
Mechanism of Action
- CRA1000’s mechanism of action involves blocking the CRF1 receptor.
- The CRF1 receptor is part of the hypothalamic-pituitary-adrenal (HPA) axis and plays a role in stress responses.
Comparison with Similar Compounds
- Unfortunately, information on similar compounds and direct comparisons with CRA1000 is limited in the available literature.
Properties
CAS No. |
226948-11-4 |
|---|---|
Molecular Formula |
C28H33FN4S |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methyl-N-(2-methylsulfanyl-4-propan-2-ylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C28H33FN4S/c1-6-33(25-11-10-22(19(2)3)18-26(25)34-5)28-30-20(4)16-27(31-28)32-14-12-21(13-15-32)23-8-7-9-24(29)17-23/h7-12,16-19H,6,13-15H2,1-5H3 |
InChI Key |
DDSMCPASYQDKFS-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C(C)C)SC)C2=NC(=CC(=N2)N3CCC(=CC3)C4=CC(=CC=C4)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(N-(2-methylthio-4-isopropylphenyl)-N-ethylamino)-4-(4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl)-6-methylpyrimidine CRA-1000 CRA1000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


